The synthesis of (R)-praziquantel-d11 involves several key steps that ensure the production of the optically pure compound. Notable methods include:
(R)-Praziquantel-d11 has a complex molecular structure characterized by its pyrazine and isoquinoline moieties. The molecular formula is (for the non-deuterated form), with a molecular weight of approximately 354.82 g/mol.
The specific structural features include:
Crystallographic studies have shown distinct diffraction patterns that confirm the structural integrity and purity of (R)-praziquantel-d11, with notable peaks observed at various 2-theta angles .
The chemical reactivity of (R)-praziquantel-d11 primarily involves interactions typical of its functional groups:
The reactions are generally performed under controlled conditions to maintain selectivity and prevent unwanted side reactions, ensuring high yields of the desired enantiomer .
The mechanism by which (R)-praziquantel-d11 exerts its pharmacological effects involves several key processes:
Studies indicate that (R)-praziquantel demonstrates enhanced efficacy compared to its racemic form due to improved binding affinity to target sites on the parasite .
(R)-Praziquantel-d11 exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .
(R)-Praziquantel-d11 serves multiple roles in scientific research:
The synthesis of deuterated praziquantel analogs employs specialized routes to ensure precise isotopic incorporation and chiral integrity. For (R)-Praziquantel-d11 (CAS: 1399880-38-6), the predominant synthetic approach involves deuterium exchange at the cyclohexyl ring through catalytic H-D exchange reactions using deuterated solvents under controlled conditions. This method typically employs deuterium-saturated catalysts (e.g., Pd/C or PtO2) in deuterated solvents (D₂O, DMSO-d6) at elevated temperatures (150-200°C) to facilitate multiple hydrogen-deuterium exchanges. The resulting perdeuterated cyclohexanecarboxylic acid-d11 serves as the key building block for subsequent chiral resolution or asymmetric synthesis [1] [10].
Table 1: Synthetic Methods for Deuterated Praziquantel Analogs
| Synthetic Method | Key Reagents | Deuteration Sites | Isotopic Enrichment | Chiral Control |
|---|---|---|---|---|
| Catalytic H-D Exchange | D₂O, Pd/C, 200°C | Cyclohexyl (11 positions) | >98% D11 | Racemic mixture requiring resolution |
| Chiral Resolution | (R)-PZQ + deuterated acyl chloride | Cyclohexyl (11 positions) | >99% D11 | Optical resolution via diastereomeric salts |
| Asymmetric Hydrogenation | Deuterated cyclohexene precursor, chiral catalyst | Cyclohexyl (11 positions) | >98% D11 | Direct enantioselective synthesis |
The chiral integrity of the final product is maintained through two primary approaches: (1) resolution of racemic PZQ-d11 using chiral acids (e.g., dibenzoyltartaric acid) followed by isolation of the (R)-enantiomer, or (2) enantioselective synthesis employing chiral auxiliaries or catalysts. The molecular formula C₁₉H₁₃D₁₁N₂O₂ (MW: 323.47 g/mol) requires stringent control throughout synthesis to prevent protium back-exchange and racemization. The final synthetic step typically involves coupling the deuterated cyclohexanecarbonyl chloride with (R)-2-aminomethyl-1,2,3,4-tetrahydroisoquinoline under Schotten-Baumann conditions, followed by intramolecular cyclization to form the tetracyclic praziquantel structure [6] [10].
Quality control during synthesis incorporates analytical monitoring at each stage using LC-MS and ²H-NMR to confirm deuteration levels and positional specificity. The synthetic challenge intensifies with the requirement for regiospecific deuteration – the d11 specification demands complete deuteration at all eleven positions of the cyclohexyl moiety without affecting the aromatic hydrogens of the isoquinoline ring system. This precision ensures the deuterium atoms are positioned exclusively at metabolically vulnerable sites, maximizing the kinetic isotope effect for metabolic stability studies while maintaining the compound's affinity for the 5-HT₂B receptor target [1] [5].
The strategic incorporation of eleven deuterium atoms in (R)-Praziquantel-d11 significantly influences its biochemical behavior without altering its receptor binding profile. Computational and experimental studies demonstrate that deuterium substitution at metabolically vulnerable positions leverages the kinetic isotope effect (KIE) to retard enzymatic oxidation. The primary metabolic pathway for (R)-PZQ involves cytochrome P450 3A4-mediated hydroxylation at the cyclohexyl ring (forming trans-4-OH-PZQ), precisely where deuteration occurs in the d11 analog. Deuterium substitution at these positions increases the bond dissociation energy by approximately 1 kcal/mol, raising the activation energy for hydrogen (deuterium) abstraction – the rate-determining step in CYP-mediated hydroxylation [5] [7].
Metabolic stability assessments using human liver microsomes reveal significant differences between deuterated and non-deuterated enantiomers. (R)-Praziquantel-d11 demonstrates a 2.3-fold increased half-life (t₁/₂ = 48.7 ± 3.5 min) compared to non-deuterated (R)-PZQ (t₁/₂ = 21.2 ± 2.1 min) at 37°C. This metabolic stabilization directly correlates with reduced formation of the primary metabolite R-trans-4-OH-PZQ, quantified using LC-MS/MS methods. The deuterium isotope effect magnitude (kH/kD ≈ 2.5) aligns with theoretical predictions for primary KIE when deuterium replaces hydrogen at the oxidation site, confirming the strategic positioning of deuterium atoms in the d11 analog [5] [7].
Table 3: Metabolic Stability Parameters of (R)-Praziquantel vs. Deuterated Analog
| Parameter | (R)-Praziquantel | (R)-Praziquantel-d11 | Change (%) |
|---|---|---|---|
| Microsomal t₁/₂ (min) | 21.2 ± 2.1 | 48.7 ± 3.5 | +130% |
| Intrinsic Clearance (mL/min/kg) | 16.3 ± 1.8 | 7.1 ± 0.9 | -56% |
| CYP3A4 Km (µM) | 42.5 ± 5.2 | 39.8 ± 4.7 | -6% |
| CYP3A4 Vmax (pmol/min/pmol CYP) | 12.7 ± 1.3 | 5.3 ± 0.6 | -58% |
| trans-4-OH Metabolite Formation Rate | 1.00 ± 0.09 | 0.41 ± 0.05 | -59% |
Beyond metabolic stability, deuterium substitution influences physicochemical properties including molecular geometry and intermolecular interactions. X-ray crystallographic studies confirm that the C-D bond length (1.09 Å) is marginally shorter than C-H bonds (1.10 Å), potentially affecting molecular conformation in the solid state. However, the isosteric nature of deuterium ensures minimal perturbation to the overall molecular dimensions and electronic properties. Binding affinity studies using recombinant human 5-HT₂B receptors show essentially identical Ki values for (R)-PZQ (Ki = 3.2 µM) and (R)-Praziquantel-d11 (Ki = 3.3 µM), confirming that deuterium substitution does not impact the compound's partial agonist activity at this critical therapeutic target. This preservation of pharmacological activity while enhancing metabolic stability makes deuterated analogs particularly valuable for mechanism of action studies requiring sustained receptor engagement [1] [5] [6].
The impact of deuteration extends to crystal packing dynamics and solubility profiles. (R)-Praziquantel-d11 exhibits slightly reduced aqueous solubility (0.18 mg/mL) compared to the non-deuterated compound (0.23 mg/mL), attributed to increased hydrophobic character from deuterium substitution. This solubility difference necessitates formulation adjustments in preclinical studies but does not significantly impact oral bioavailability due to the compound's high permeability. Accelerated stability testing (40°C/75% RH) reveals comparable degradation profiles between deuterated and non-deuterated forms, with both showing <5% degradation after 3 months, indicating that deuteration does not compromise solid-state stability under standard storage conditions [1] [6].
Deuterated internal standards represent the gold standard for accurate quantification of pharmaceuticals in biological matrices, with (R)-Praziquantel-d11 serving this critical function for its non-deuterated counterpart. The fundamental principle underlying this application is the identical chemical behavior of isotopic analogs during sample preparation and chromatography, coupled with their distinct mass spectrometric detection. This combination compensates for variability in extraction efficiency, matrix effects, and instrument performance. For praziquantel enantiomer quantification, (R)-Praziquantel-d11 demonstrates near-perfect coelution with (R)-PZQ (retention time difference <0.05 min) while being resolved mass spectrometrically (m/z 324.2 vs. 313.2 for [M+H]+), enabling precise correction for analytical variability throughout the quantification process [7] [8].
The application of (R)-Praziquantel-d11 in enantioselective LC-MS/MS methods has revolutionized pharmacokinetic studies of praziquantel. These methods typically employ chiral stationary phases (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) that resolve (R)- and (S)-enantiomers without derivatization. When spiked with (R)-Praziquantel-d11 prior to sample extraction, the method achieves quantification limits of 0.01 µg/mL for both enantiomers in plasma, blood, and dried blood spots (DBS). Validation data demonstrate accuracy (85-115%) and precision (RSD <15%) across the analytical range (0.01-2.5 µg/mL), meeting stringent bioanalytical guidelines. The deuterated standard effectively corrects for matrix effects, particularly ion suppression in blood spots, where ion suppression rates of 25-30% are fully compensated by the internal standard response [7].
Dried blood spot analysis represents a particularly valuable application where deuterated standards compensate for hematocrit effects and extraction variability. For field studies in schistosomiasis-endemic regions, DBS sampling offers significant advantages over venous blood collection, including simplified logistics and sample stability. The use of (R)-Praziquantel-d11 in DBS methods enables accurate quantification despite spot-to-spot variations in blood volume and hematocrit (20-60%). This capability has facilitated large-scale pharmacokinetic studies in endemic areas, revealing significant interindividual variability in (R)-PZQ exposure that correlates with treatment efficacy. The data obtained using deuterated standards have directly informed optimized dosing strategies for different patient populations, particularly children who demonstrate faster clearance than adults [7].
Table 4: Bioanalytical Applications of (R)-Praziquantel-d11
| Application | Sample Type | Quantification Range | Key Benefit |
|---|---|---|---|
| Enantioselective PK Studies | Plasma, serum | 0.01-2.5 µg/mL | Resolution of R/S enantiomer concentrations |
| Metabolic Profiling | Liver microsomes | 0.1-50 µg/mL | Quantification of trans-4-OH metabolite ratios |
| Dried Blood Spot Analysis | Whole blood spots | 0.05-5 µg/mL | Correction for hematocrit effects |
| Tissue Distribution Studies | Tissue homogenates | 0.02-10 µg/g | Compensation for variable extraction efficiency |
| Protein Binding Assays | Plasma ultrafiltrate | 0.1-25 µg/mL | Distinguish free vs. total concentration |
Beyond pharmacokinetics, (R)-Praziquantel-d11 enables mechanistic studies of praziquantel's complex pharmacological actions. As a partial agonist of human 5-HT₂B receptors (EC₅₀ ≈ 8 µM), (R)-PZQ modulates vascular tone in mesenteric blood vessels where schistosomes reside. Using the deuterated analog as a tracer, researchers have quantified receptor occupancy-pharmacology relationships and visualized drug distribution in vascular smooth muscle cells using advanced imaging techniques. Two-photon microscopy studies with deuterated analogs have revealed PZQ-evoked Ca²⁺ transients in arterial smooth muscle cells, elucidating the molecular basis for the drug's vasoconstrictive effects that may contribute to the "hepatic shift" of worms post-treatment. These applications demonstrate how deuterated standards transcend analytical chemistry to become essential tools in pharmacological mechanism research [5] [6].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4